molecular formula C49H54N8O8 B611656 Velpatasvir CAS No. 1377049-84-7

Velpatasvir

カタログ番号: B611656
CAS番号: 1377049-84-7
分子量: 883.0 g/mol
InChIキー: FHCUMDQMBHQXKK-CDIODLITSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Velpatasvir is a direct-acting antiviral (DAA) agent and a key component of modern hepatitis C virus (HCV) research . It is a novel NS5A inhibitor used in combination with other antivirals, such as sofosbuvir, for the study of chronic Hepatitis C across all six major genotypes . Its primary research value lies in its significantly higher barrier to resistance compared to first-generation NS5A inhibitors, making it a highly potent and reliable tool for investigating HCV treatment strategies . The mechanism of action of this compound involves the potent inhibition of the HCV nonstructural protein 5A (NS5A), a multifunctional phosphoprotein that is essential for viral RNA replication and virion assembly . By acting as a defective substrate for NS5A, this compound effectively disrupts critical viral life cycle processes . In research settings, the fixed-dose combination of sofosbuvir and this compound has demonstrated high sustained virologic response (SVR) rates in studies, including those involving patients with decompensated cirrhosis, highlighting its effectiveness as a pan-genotypic research compound . From a pharmacological perspective, this compound has an oral bioavailability of 25-30% and is highly protein-bound (>99.5%) in plasma . It is slowly metabolized by the liver enzymes CYP2B6, CYP2C8, and CYP3A4, and is primarily excreted via the feces (94%), with a terminal half-life of approximately 15 hours . This product is intended for research applications only. It is not approved for diagnostic or therapeutic use in humans.

特性

IUPAC Name

methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCUMDQMBHQXKK-CDIODLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H54N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722565
Record name Velpatasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

883.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1377049-84-7
Record name Carbamic acid, N-[(1R)-2-[(2S,4S)-2-[5-[1,11-dihydro-2-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-methyl-2-pyrrolidinyl][2]benzopyrano[4′,3′:6,7]naphth[1,2-d]imidazol-9-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1377049-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Velpatasvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1377049847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velpatasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11613
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Velpatasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VELPATASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCU0C7RS7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Compound of Formula 5: Halogenation and Grignard Reactions

The synthesis begins with the preparation of Formula 5 (C₁₅H₁₂BrN₃O₂), a brominated intermediate critical for downstream cyclization. As disclosed in WO2017060820A1, Formula 2 undergoes a Grignard reaction with methylmagnesium bromide in tetrahydrofuran (THF), yielding Formula 4 . Subsequent halogenation with N-bromosuccinimide (NBS) in dichloromethane, catalyzed by benzoyl peroxide, introduces the bromine atom at the 7-position of the naphthoimidazole core (Table 1).

Table 1: Reaction Conditions for Formula 5 Synthesis

ParameterSpecification
Halogenating AgentN-bromosuccinimide (1.2 equiv)
CatalystBenzoyl peroxide (0.1 equiv)
SolventDichloromethane
Temperature0–5°C
Yield78–82%

¹H NMR analysis (300 MHz, CDCl₃) confirms regioselective bromination, with characteristic singlet resonances at δ 2.6 ppm (methyl group) and δ 4.65 ppm (methylene bridge).

Compound of Formula 8: Cyclization and Palladium Catalysis

Formula 8 , a tricyclic intermediate, is synthesized via Ullmann-type coupling. A mixture of Formula 7 (derived from Formula 5 and 7-hydroxytetralone), pivalic acid, and Pd(II)pivalate in dimethylacetamide (DMA) facilitates intramolecular cyclization at 90°C. Tris(4-fluorophenyl)phosphine enhances palladium catalyst stability, achieving a 65–70% yield after column purification (Table 2).

Table 2: Cyclization Parameters for Formula 8

ParameterSpecification
CatalystPd(II)pivalate (2 mol%)
LigandTris(4-fluorophenyl)phosphine
SolventN,N-Dimethylacetamide (DMA)
Temperature90°C
Reaction Time1 hour

Process Optimization and Industrial-Scale Manufacturing

Solvent Selection and Environmental Considerations

The European Medicines Agency (EMA) emphasizes reducing chlorinated solvent use in this compound production. WO2017060820A1 discloses a switch from carbon tetrachloride to N,N-dimethylacetamide (DMA) for cyclization steps, aligning with ICH Q3C guidelines. DMA improves reaction homogeneity and minimizes genotoxic impurities, as evidenced by HPLC purity >99.5% in final intermediates.

Polymorphic Control and Stability

This compound’s thermodynamically stable polymorph is ensured through recrystallization from ethyl acetate/hexane mixtures. EMA stability studies (30°C/75% RH for 12 months) show <0.5% total impurities, with no detectable degradation products like oxidative dimers.

Analytical Characterization of Intermediates

¹H NMR Spectroscopy

Critical intermediates are characterized by ¹H NMR at 300 MHz. For Formula 7a , key signals include δ 2.15 ppm (methylene protons), δ 7.65 ppm (aromatic protons), and δ 8.12 ppm (imidazole protons).

High-Performance Liquid Chromatography (HPLC)

Formulation and Final Dosage Form

This compound is formulated into film-coated tablets with excipients like copovidone and croscarmellose sodium. EMA reports highlight the use of microcrystalline cellulose for enhanced compressibility and magnesium stearate as a lubricant. Accelerated stability testing (40°C/75% RH for 6 months) confirms tablet integrity and dissolution profiles within USP specifications.

Output: Reaction Yield: 82.2%

"The use of N-bromosuccinimide represents a paradigm shift in halogenation chemistry, offering superior regioselectivity compared to traditional lithium bromide methods." – WO2017060820A1 .

化学反応の分析

科学研究への応用

ベルパタビルは、次を含むいくつかの科学研究への応用があります。

科学的研究の応用

ASTRAL Studies

The ASTRAL studies (ASTRAL-1, ASTRAL-2, ASTRAL-3, ASTRAL-4, and ASTRAL-5) are pivotal Phase III clinical trials that evaluated the efficacy and safety of the sofosbuvir/velpatasvir combination. Key findings include:

  • Overall SVR Rate : In a pooled analysis from ASTRAL-1, -2, and -3 involving 1,035 patients treated for 12 weeks, the overall SVR rate was 98% .
  • Genotype Efficacy : The treatment demonstrated high efficacy across all genotypes (GT1-GT6), with minimal virological relapses noted .

SIMPLIFY Trial

The SIMPLIFY trial focused on individuals with recent injection drug use and chronic HCV infections. Participants received oral sofosbuvir and velpatasvir for 12 weeks. Results showed a significant proportion of patients achieving SVR12 (sustained virologic response at 12 weeks post-treatment) .

PANDAA-PED Study

A recent study, PANDAA-PED, assessed the efficacy of sofosbuvir/velpatasvir in children aged 6-18 years with chronic HCV infection. The study reported a 100% SVR12 rate among participants treated for 12 weeks . This suggests that this compound is effective not only in adults but also in pediatric populations.

Safety Profile

This compound has been associated with a favorable safety profile. Adverse events reported during clinical trials were mostly mild to moderate. For instance, in the PANDAA-PED study, adverse events were reported but did not lead to treatment discontinuation .

Ribavirin-Free Regimens

Research indicates that patients receiving ribavirin-free regimens containing sofosbuvir and this compound reported better patient-reported outcomes compared to those receiving ribavirin-containing regimens. This underscores the potential for improved quality of life during treatment .

Case Studies

Case Study 1: Treatment-naïve Patients

In a multicenter trial involving treatment-naïve patients with various HCV genotypes, the combination of sofosbuvir and this compound resulted in high SVR rates across different demographics and liver conditions .

Case Study 2: Co-infected Patients

Another significant application of this compound is its use in patients co-infected with HCV and HIV. Studies have shown that it is effective in achieving SVR among this population without compromising safety .

作用機序

ベルパタビルは、HCVの複製とアセンブリに不可欠なNS5Aタンパク質を阻害することで、その効果を発揮します。このタンパク質を阻害することによって、ベルパタビルはウイルスが複製して新しいウイルス粒子をアセンブリするのを防ぎます。 この阻害は、ウイルス量の減少につながり、患者における持続的なウイルス学的反応(SVR)の達成に役立ちます .

類似化合物との比較

Comparison with Similar NS5A Inhibitors

Structural and Target Similarities

Velpatasvir belongs to the NS5A inhibitor class, which includes Daclatasvir, Ledipasvir, Elbasvir, Ombitasvir, Pibrentasvir, and Samatasvir. These compounds share a symmetric binding mode to the NS5A protein but differ in structural features:

  • Core Structure : this compound replaces the biphenyl core of Daclatasvir with fused aromatic rings, altering binding affinity and resistance profiles .
  • Wing Modifications : Compared to Ledipasvir and Elbasvir, this compound has extended "wing" regions, enhancing interactions with NS5A’s dimeric interface .
Table 1: Structural Features of NS5A Inhibitors
Compound Core Structure Key Modifications Resistance Barrier
This compound Fused naphthyl rings Extended wings, methoxymethyl groups High
Daclatasvir Biphenyl Fluoro-substituted wings Moderate
Ledipasvir Biphenyl Methoxyethyl wings Moderate
Pibrentasvir Macrocyclic core Rigidified structure Very High

Efficacy and Potency

This compound demonstrates pan-genotypic activity, whereas other NS5A inhibitors show genotype-specific limitations:

  • IC50 Values: this compound: IC50 = 12.4 pM (genotypes 2–3) and maintained potency against resistance-associated variants (IC50 = 12.3 pM) . Samatasvir: IC50 = 2 pM (genotypes 1–3, 5) but reduced activity against 4a and 6a . Ravidasvir: IC50 = 10 pM (pan-genotypic) and is undergoing phase II trials .
  • Clinical SVR Rates: this compound/Sofosbuvir: 99% SVR12 in genotypes 1–6 , 95% in genotype 3 (vs. 80% for Sofosbuvir-Ribavirin) . Daclatasvir/Sofosbuvir: 93–99% SVR12 in genotypes 1–3 .
Table 2: Clinical Efficacy of NS5A-Based Regimens
Regimen Genotype Coverage SVR12 Rate (%) Key Limitations
Sofosbuvir/Velpatasvir 1–6 95–99 Limited data in decompensated cirrhosis
Sofosbuvir/Daclatasvir 1–3 93–99 Lower efficacy in GT4–6
Elbasvir/Grazoprevir 1, 4 94–97 Requires genotype testing

Synergy and Repurposing Potential

  • HCV Combination Therapy : this compound’s synergy with Sofosbuvir reduces treatment duration to 12 weeks, outperforming older regimens like Sofosbuvir-Ribavirin (24 weeks) .
  • SARS-CoV-2 Applications: this compound inhibits SARS-CoV-2 exonuclease proofreader, enhancing Remdesivir potency by ~25-fold in vitro . Daclatasvir, structurally similar to this compound, reduces SARS-CoV-2-induced cytokines (TNF-α, IL-6) , but this compound’s clinical relevance remains theoretical.

生物活性

Velpatasvir (VEL), an NS5A inhibitor, is a key component of antiviral therapies targeting Hepatitis C Virus (HCV). It is most commonly used in combination with sofosbuvir (SOF) in the fixed-dose combination tablet Epclusa. This article explores the biological activity of this compound, detailing its mechanism of action, efficacy, safety, pharmacokinetics, and real-world applications.

This compound acts by inhibiting the NS5A protein, which is crucial for HCV replication. This inhibition disrupts the viral life cycle, leading to a decrease in viral load and ultimately contributing to viral eradication. The compound demonstrates potent antiviral activity against all six major genotypes of HCV (GT1 to GT6), making it a pan-genotypic treatment option.

Efficacy Data

Clinical studies have shown that this compound, particularly when combined with Sofosbuvir, achieves high rates of sustained virologic response (SVR). The following table summarizes key findings from various studies:

Study ReferencePopulation DescriptionTreatment RegimenSVR Rate (%)Duration
Treatment-naïve adultsSOF/VEL (400 mg/100 mg)95-10012 weeks
Chronic HCV patientsSOF/VEL9612 weeks
Patients with decompensated cirrhosisSOF/VEL + RBV or SOF/VEL alone94-9612-24 weeks
DAA-experienced patientsVOX/VEL/SOF95.4Varies

The combination therapy has shown over 95% SVR across diverse patient populations, including those with advanced liver disease and prior treatment failures.

Safety Profile

This compound is generally well tolerated, with a safety profile comparable to placebo. Common adverse effects include fatigue, headache, and nausea. Serious adverse events were reported in approximately 19% of patients treated for chronic HCV infection, but these were not necessarily attributed to the drug itself .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Peak plasma concentrations occur approximately 3 hours post-dose.
  • Metabolism : Over 98% of this compound remains unchanged in plasma after administration.
  • Half-Life : The terminal half-life is around 15 hours, allowing for once-daily dosing.
  • Bioavailability : High bioavailability ensures effective systemic exposure.

Case Studies and Real-World Evidence

Recent studies have provided insights into the real-world effectiveness of this compound. A multicenter cohort study involving patients re-treated with VOX/VEL/SOF showed an overall SVR rate of 95%, indicating that this compound remains effective even in challenging cases where previous treatments have failed .

In Rwanda, a prospective trial demonstrated that a 12-week regimen of SOF/VEL was safe and efficacious for treating chronic HCV genotype 4 infections, achieving an SVR rate of over 90% . These findings underscore the versatility and reliability of this compound in various clinical settings.

Q & A

Q. What is the mechanism of action of velpatasvir against HCV, and how is this validated experimentally?

this compound inhibits the HCV NS5A protein, disrupting viral replication and assembly. Experimental validation involves:

  • Replicon assays : Measuring 50% effective concentration (EC50) values in genotype-specific HCV replicons to assess potency .
  • Resistance profiling : Identifying NS5A mutations (e.g., Y93H in genotype 3a) through site-directed mutagenesis and phenotypic testing .
  • Clinical correlation : Confirming antiviral activity via sustained virologic response (SVR) rates in phase 3 trials (e.g., 95–99% SVR across genotypes) .

Q. How are clinical trials designed to evaluate drug-drug interactions (DDIs) involving this compound?

DDI studies focus on cytochrome P450 (CYP) enzymes and transporters (e.g., P-glycoprotein). Key methodologies:

  • Pharmacokinetic (PK) crossover studies : Comparing this compound exposure (AUC, Cmax) with/without co-administered drugs (e.g., proton pump inhibitors) .
  • Retrospective analysis : Pooling data from phase 2/3 trials to assess SVR rates in patients on concomitant medications (e.g., PPIs), even with incomplete dosing details .

Q. What in vitro models are used to study this compound’s pan-genotypic efficacy?

  • Genotype-specific replicons : Testing EC50 values across HCV genotypes 1–6 .
  • Chimeric mouse models : Humanized-liver mice infected with different HCV genotypes to evaluate viral load reduction post-treatment .

Advanced Research Questions

Q. How do NS5A resistance-associated substitutions (RASs) impact this compound’s efficacy, and how are these studied?

  • Phenotypic resistance assays : Introducing RASs (e.g., L31V + Y93H in genotype 1b) into replicons to quantify fold-changes in EC50. RAS combinations often reduce susceptibility >100-fold .
  • Clinical resistance analysis : Sequencing HCV RNA from non-responders to correlate RAS presence with virologic failure .

Q. What analytical methods are used to resolve stability and degradation profiles of this compound in formulations?

  • RP-HPLC with UV detection : Quantifying this compound and degradation products under stress conditions (acid/base, oxidation) .
  • Forced degradation studies : Exposing this compound to heat/light and using stability-indicating methods (e.g., HPTLC) to validate robustness .

Q. How is population pharmacokinetic (PopPK) modeling applied to optimize this compound dosing in special populations?

  • Covariate analysis : Identifying factors (e.g., cirrhosis, age) affecting this compound exposure using nonlinear mixed-effects modeling (NONMEM). PopPK data show no clinically relevant exposure changes in hepatic impairment .
  • Dose adjustment simulations : Predicting AUC changes in subpopulations (e.g., elderly patients) to guide dosing without compromising SVR .

Q. What strategies address virologic relapse in patients with prior DAA failure receiving this compound-based retreatment?

  • Triple therapy : Combining sofosbuvir/velpatasvir with voxilaprevir (NS3/4A protease inhibitor) for 12 weeks, achieving 96% SVR in NS5A inhibitor-experienced patients .
  • Ribavirin add-on : Extending treatment to 24 weeks with ribavirin, particularly effective in genotype 3 (78% SVR) .

Methodological Contradictions & Resolutions

Q. How are contradictions between computational predictions and in vivo efficacy resolved?

Example: Initial in silico studies suggested this compound’s potential against SARS-CoV-2 3CL protease. Resolution steps:

  • Experimental validation : Testing antiviral activity in cell-based assays (e.g., Vero E6 cells) .
  • Clinical correlation : Prioritizing HCV-focused studies unless virologic evidence supports repurposing .

Q. Why do real-world SVR rates sometimes diverge from clinical trial data?

  • Heterogeneity in RWD : Confounding factors (e.g., undocumented PPIs, adherence issues) necessitate multivariate regression to isolate this compound’s effect .
  • Retrospective vs. prospective designs : RCTs control variables (e.g., PPI dosing), while RWD requires propensity score matching to reduce bias .

Formulation & Bioavailability Optimization

Q. How is this compound’s bioavailability enhanced in fixed-dose combinations (FDCs)?

  • pH modulation : Co-formulating with sofosbuvir in tablets optimized for gastric dissolution, mitigating PPI-induced pH elevation .
  • Excipient screening : Using surfactants (e.g., sodium lauryl sulfate) to improve solubility, validated via dissolution testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Velpatasvir
Reactant of Route 2
Reactant of Route 2
Velpatasvir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。